molecular formula C16H18Cl2N2O4S B5487886 2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride

2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride

Cat. No.: B5487886
M. Wt: 405.3 g/mol
InChI Key: OQSRQOJYYKARCZ-KJEVSKRMSA-N
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Description

2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a dimethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride typically involves multiple stepsThe final step involves esterification with 2-(dimethylamino)ethanol and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted thiazolidines .

Scientific Research Applications

2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl acetate hydrochloride
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

Compared to similar compounds, 2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride stands out due to its unique combination of a thiazolidine ring and a chlorophenyl group. This structure imparts specific chemical and biological properties that are not observed in other related compounds .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S.ClH/c1-18(2)7-8-23-14(20)10-19-15(21)13(24-16(19)22)9-11-3-5-12(17)6-4-11;/h3-6,9H,7-8,10H2,1-2H3;1H/b13-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRQOJYYKARCZ-KJEVSKRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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